molecular formula C22H26N4O B2601347 N,N-diethyl-4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251590-24-5

N,N-diethyl-4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No. B2601347
CAS RN: 1251590-24-5
M. Wt: 362.477
InChI Key: OMKRDNDVLPTHAS-UHFFFAOYSA-N
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Description

N,N-diethyl-4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide, also known as DENAQ, is a small molecule compound that has gained attention due to its potential as a therapeutic agent. DENAQ belongs to the class of naphthyridine carboxamides and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Cytotoxic Activity
N,N-diethyl-4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide derivatives have been explored for their cytotoxic activities in scientific research. One study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, revealing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma with IC50 values <10 nM. Some compounds demonstrated curative effects against subcutaneous colon 38 tumors in mice at low dosages, indicating significant potential in cancer therapy (Deady et al., 2005).

Chemiluminescence in High-Performance Liquid Chromatography
Research has also utilized derivatives of N,N-diethyl-4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide for improving chemiluminescence detection in high-performance liquid chromatography (HPLC). Studies involving electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines highlighted enhanced detection sensitivity for carboxylic acids, such as fatty acids and ibuprofen, using derivatization agents like N-(3-aminopropyl)pyrrolidine (Morita & Konishi, 2002).

Anti-Inflammatory and Analgesic Agents
Further studies on the chemical structure of N,N-diethyl derivatives have led to the development of novel compounds with potent anti-inflammatory and analgesic properties, completely devoid of acute gastrolesivity. This research underscores the therapeutic potential of these compounds in pain management and inflammation control without the adverse gastrointestinal effects commonly associated with NSAIDs (Grossi et al., 2005).

Photophysical Studies for Cellular Imaging
The synthesis and study of alkynyl-naphthalimide fluorophores, including N,N-diethyl derivatives, have provided insights into their use as cell imaging agents. These compounds exhibit strong fluorescence and have been evaluated for cytotoxicity across various cell lines, demonstrating compatibility with fluorescence microscopy and potential for detailed intracellular localization studies (Langdon-Jones et al., 2015).

Antimicrobial Properties
N,N-diethyl-4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit promising activity against various bacterial strains, offering potential avenues for the development of new antimicrobial agents (Khalifa et al., 2016).

properties

IUPAC Name

N,N-diethyl-4-(3-ethylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-5-16-9-8-10-17(13-16)25-20-18-12-11-15(4)24-21(18)23-14-19(20)22(27)26(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKRDNDVLPTHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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